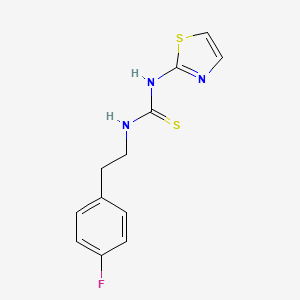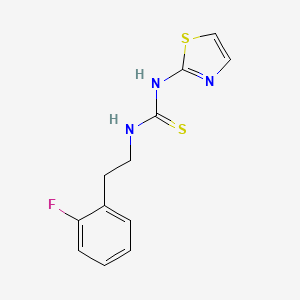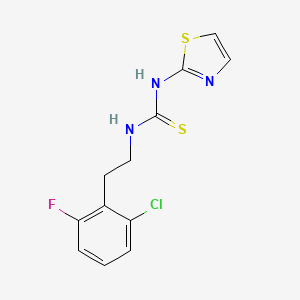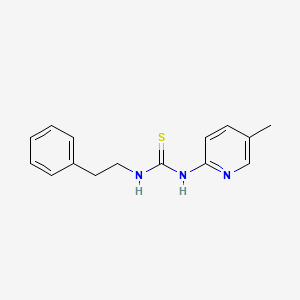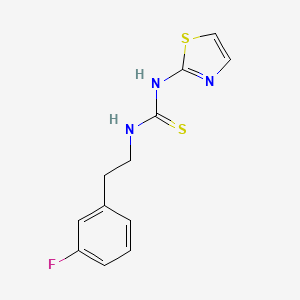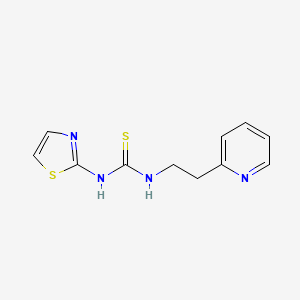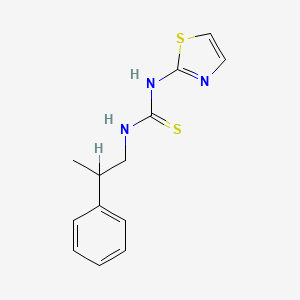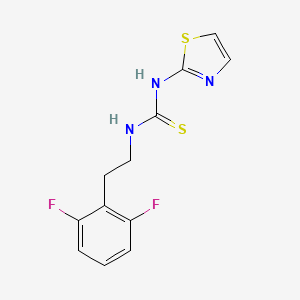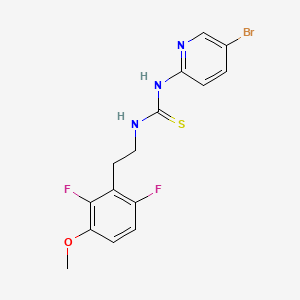
Thiourea, N-(5-bromo-2-pyridinyl)-N'-(2-(2,6-difluoro-3-methoxyphenyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PT-115 is a platinum-based intermetallic compound that has garnered significant attention in recent years due to its potential applications in various fields, including catalysis, medicine, and materials science. The compound is known for its high stability and unique electronic properties, making it a valuable subject of study for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PT-115 typically involves the use of metal-organic chemical deposition (MOCD) methods. This process includes the deposition of platinum and its alloys onto various support materials such as carbon, silicon carbide, and titanium nitride. The reaction conditions often involve moderate temperatures around 350°C in a tubular furnace with an inert gas supply at 2 bar pressure .
Industrial Production Methods
Industrial production of PT-115 involves large-scale synthesis techniques that ensure high yield and purity. The MOCD method is preferred due to its efficiency and ability to produce well-dispersed nanoparticles with sizes ranging from 1.5 to 6.2 nm. This method is quicker than conventional methods, with a total preparation time of approximately 10 hours .
Analyse Chemischer Reaktionen
Types of Reactions
PT-115 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its applications in catalysis and other fields.
Common Reagents and Conditions
Common reagents used in the reactions involving PT-115 include oxygen, hydrogen, and various organic compounds. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal performance.
Major Products Formed
The major products formed from the reactions of PT-115 depend on the specific reagents and conditions used. For example, in oxidation reactions, the compound can form oxides that are useful in catalytic applications .
Wissenschaftliche Forschungsanwendungen
PT-115 has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of PT-115 involves its interaction with molecular targets and pathways within cells. In medical applications, PT-115 exerts its effects by binding to specific proteins and enzymes, disrupting their function and leading to cell death. This mechanism is particularly useful in targeting cancer cells that are resistant to conventional treatments .
Eigenschaften
CAS-Nummer |
149488-76-6 |
|---|---|
Molekularformel |
C15H14BrF2N3OS |
Molekulargewicht |
402.3 g/mol |
IUPAC-Name |
1-(5-bromopyridin-2-yl)-3-[2-(2,6-difluoro-3-methoxyphenyl)ethyl]thiourea |
InChI |
InChI=1S/C15H14BrF2N3OS/c1-22-12-4-3-11(17)10(14(12)18)6-7-19-15(23)21-13-5-2-9(16)8-20-13/h2-5,8H,6-7H2,1H3,(H2,19,20,21,23) |
InChI-Schlüssel |
HINMFTUIHCBZCY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)F)CCNC(=S)NC2=NC=C(C=C2)Br)F |
Andere CAS-Nummern |
149488-76-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




